Syringetin-3-galactosid

Übersicht

Beschreibung

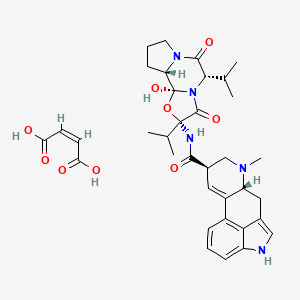

Syringetin-3-O-galactoside analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Syringetin-3-O-galactoside is a glycoside and a member of flavonoids.

Syringetin-3-galactoside is a natural product found in Chondropetalum, Elegia nuda, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Syringetin-3-galactosid hat durch die DPPH-Methode ein antioxidatives Potenzial gezeigt und eine höhere Wirksamkeit als α-Tocopherol . Dies deutet auf eine mögliche Verwendung zur Vorbeugung von oxidationsbedingten Krankheiten hin und könnte in antioxidative Nahrungsergänzungsmittel integriert werden.

Antikrebs Eigenschaften

Studien haben die Antikrebseigenschaften von Syringetin-Derivaten hervorgehoben. Sie zeigen eine hemmende Wirkung auf Karzinogenese und Krebsentwicklung . This compound könnte weitergehend auf seine Wirksamkeit bei der Krebsprävention und als komplementäres Mittel in der Krebstherapie untersucht werden.

Antidiabetische Effekte

Die Verbindung hat sich aufgrund ihrer Fähigkeit, den Blutzuckerspiegel zu regulieren, in antidiabetischen Anwendungen als vielversprechend erwiesen. Seine Einarbeitung in diabetische Behandlungen könnte die Behandlung von Diabetes mellitus verbessern .

Hepatoprotektive Effekte

This compound besitzt hepatoprotektive Eigenschaften, die bei der Schutz der Leber vor verschiedenen toxischen Substanzen und pharmakologischen Behandlungen von Vorteil sein könnten .

Neuroinflammatorische Effekte

Die neuroinflammatorischen Effekte der Verbindung deuten auf eine mögliche Anwendung in neuroprotektiven Strategien hin. Es könnte zur Behandlung neurodegenerativer Erkrankungen oder als Nahrungsergänzungsmittel zur Unterstützung der Gehirngesundheit verwendet werden .

Antimutagene Aktivität

Die antimutagene Aktivität von this compound deutet auf sein Potenzial hin, DNA vor Mutationen zu schützen. Dies könnte besonders nützlich sein, um mutageneseinduzierte Krankheiten zu verhindern .

Zytoprotektive Eigenschaften

Seine zytoprotektiven Eigenschaften könnten zur Entwicklung von Behandlungen genutzt werden, die Zellen vor schädlichen Stoffen schützen, wodurch Zellschäden und -tod reduziert werden .

Anti-Falten-Anwendungen

In der Kosmetikindustrie könnte this compound aufgrund seiner Anti-Falten-Aktivität eingesetzt werden. Es kann Hautpflegeprodukten hinzugefügt werden, um deren Anti-Aging-Effekte zu verstärken .

Wirkmechanismus

Target of Action

Syringetin-3-galactoside, a derivative of the O-methylated flavonol syringetin , primarily targets the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) . These targets play a crucial role in cellular differentiation and proliferation .

Mode of Action

The compound interacts with its targets by inducing differentiation, which is associated with the increased activation of SMAD1/5/8 and ERK1/2 . This interaction results in changes in cell behavior, particularly in terms of differentiation and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by Syringetin-3-galactoside involve the bone morphogenetic protein-2 (BMP-2)/ERK1/2 pathway . This pathway is crucial for osteoblast differentiation . The compound’s interaction with this pathway leads to downstream effects that promote cellular differentiation .

Pharmacokinetics

It’s known that methylation of free hydroxyl groups in flavonoids, like syringetin, greatly enhances metabolic stability and increases membrane transport . This facilitates absorption and improves the oral bioavailability of flavonoids .

Result of Action

The molecular and cellular effects of Syringetin-3-galactoside’s action include the induction of human osteoblast differentiation . This differentiation is associated with the activation of the BMP-2/ERK1/2 pathway , leading to changes in cellular behavior and potentially contributing to bone health .

Action Environment

These include genetic factors, environmental variables (light intensity, temperature, humidity, the use of fertilizers), fruit size, ripening stage, pre-harvest environmental conditions, and storage . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Given the multidirectional biological activity of methylated flavonols like Syringetin-3-galactoside, further study on their health-promoting activities is encouraged . These compounds have shown potent anticancer, cytoprotective, and neuroinflammatory effects , suggesting potential for future therapeutic applications.

Biochemische Analyse

Biochemical Properties

Syringetin-3-galactoside plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin. This compound interacts with enzymes such as laricitrin 5’-O-methyltransferase, which is involved in its biosynthesis . Additionally, syringetin-3-galactoside exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Cellular Effects

Syringetin-3-galactoside exerts various effects on different cell types and cellular processes. It has been shown to induce differentiation in human osteoblasts through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, syringetin-3-galactoside has been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of syringetin-3-galactoside involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, syringetin-3-galactoside activates the bone morphogenetic protein-2 pathway, promoting osteoblast differentiation . Additionally, it inhibits certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of syringetin-3-galactoside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that syringetin-3-galactoside maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of syringetin-3-galactoside vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, syringetin-3-galactoside can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve the desired biological effects without causing adverse reactions .

Metabolic Pathways

Syringetin-3-galactoside is involved in various metabolic pathways, including those related to its biosynthesis and degradation. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin . The compound also interacts with enzymes involved in its metabolism, such as laricitrin 5’-O-methyltransferase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, syringetin-3-galactoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of syringetin-3-galactoside within the body is influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

Syringetin-3-galactoside exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .

Eigenschaften

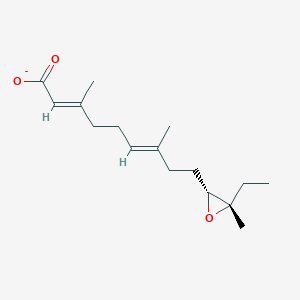

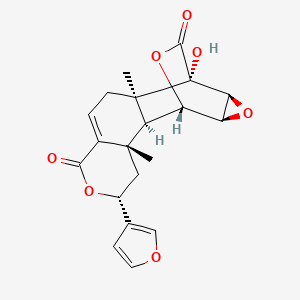

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55025-56-4 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

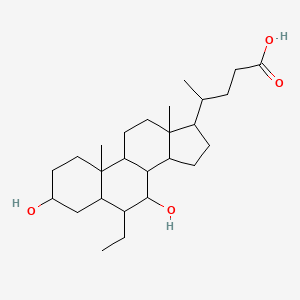

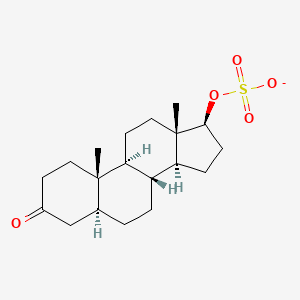

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)

![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)